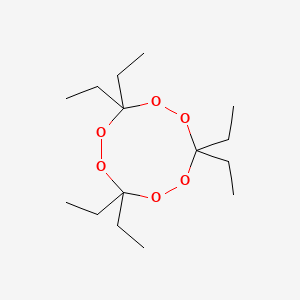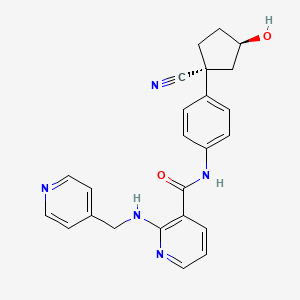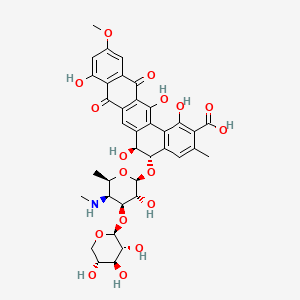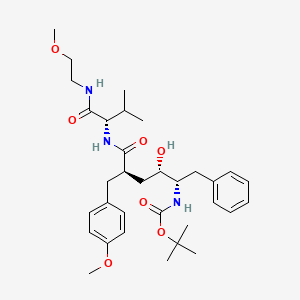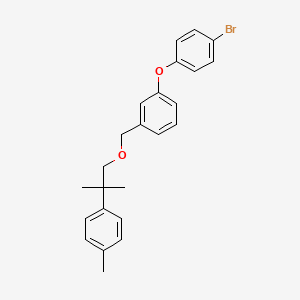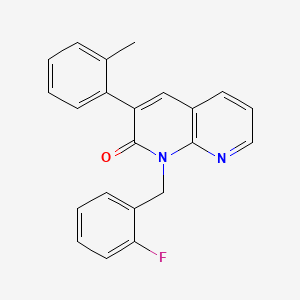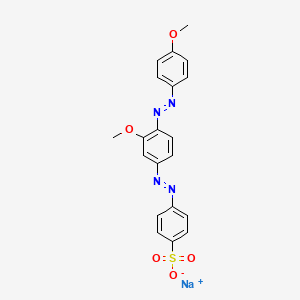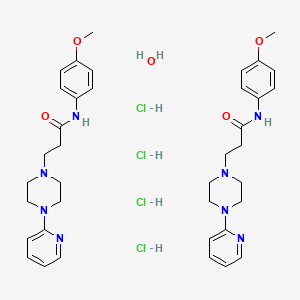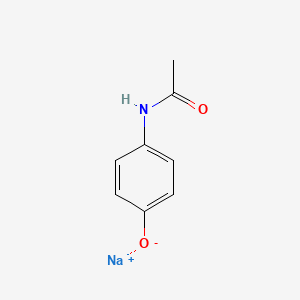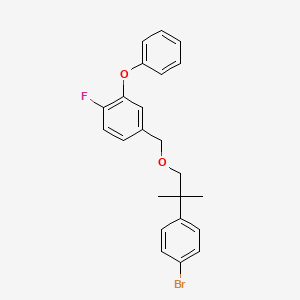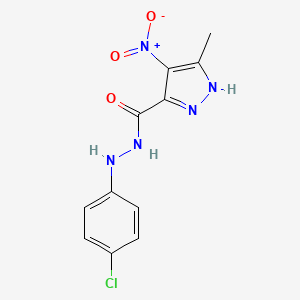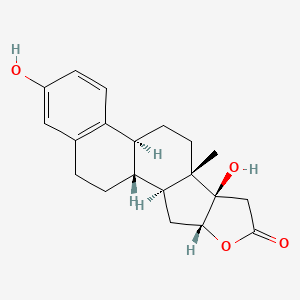
Z7Dnn9U8AE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16α-lactone-estradiol (UNII: Z7DNN9U8AE) is a synthetic, steroidal estrogen featuring an estradiol core. It is a highly potent and selective agonist of the estrogen receptor alpha (ERα). This compound is used extensively in scientific research to study the function of the estrogen receptor alpha.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 16α-lactone-estradiol involves multiple steps, starting from estradiol. The key steps include the introduction of a lactone ring at the 16α position and the protection and deprotection of hydroxyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of 16α-lactone-estradiol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 16α-lactone-estradiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lactone ring or other functional groups.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of 16α-lactone-estradiol with modified functional groups, which can be used for further research and applications.
Aplicaciones Científicas De Investigación
16α-lactone-estradiol is used in a wide range of scientific research applications, including:
Chemistry: Studying the structure-activity relationship of estrogenic compounds.
Biology: Investigating the role of estrogen receptors in cellular processes.
Medicine: Exploring potential therapeutic uses in hormone replacement therapy and cancer treatment.
Industry: Developing new estrogenic compounds for pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of 16α-lactone-estradiol involves its binding to the estrogen receptor alpha (ERα). Upon binding, the compound induces a conformational change in the receptor, leading to the activation of specific gene transcription pathways. This activation results in various biological effects, including the regulation of reproductive functions, bone density, and cardiovascular health.
Comparación Con Compuestos Similares
Estradiol: The natural form of estrogen with similar binding affinity to estrogen receptors.
8β-VE2: A highly selective agonist of the estrogen receptor beta (ERβ).
Propylpyrazoletriol: Another selective agonist of ERα with different structural features.
Uniqueness: 16α-lactone-estradiol is unique due to its high selectivity and potency for the estrogen receptor alpha. It has a 265-fold higher potency in transactivation assays of ERα relative to ERβ and a 70-fold preference in binding affinity for ERα over ERβ. This makes it a valuable tool for studying the specific functions of ERα in various biological processes.
Propiedades
Número CAS |
406483-39-4 |
|---|---|
Fórmula molecular |
C20H24O4 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
(1R,2S,4R,8R,9S,12S)-8,16-dihydroxy-9-methyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-trien-6-one |
InChI |
InChI=1S/C20H24O4/c1-19-7-6-14-13-5-3-12(21)8-11(13)2-4-15(14)16(19)9-17-20(19,23)10-18(22)24-17/h3,5,8,14-17,21,23H,2,4,6-7,9-10H2,1H3/t14-,15-,16+,17-,19+,20+/m1/s1 |
Clave InChI |
NLUGVTJBNRSIKH-UQZPWQSVSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(CC(=O)O4)O)CCC5=C3C=CC(=C5)O |
SMILES canónico |
CC12CCC3C(C1CC4C2(CC(=O)O4)O)CCC5=C3C=CC(=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


